molecular formula C14H28N2O2 B11709921 N-(2-methylheptan-2-yl)-2-(morpholin-4-yl)acetamide

N-(2-methylheptan-2-yl)-2-(morpholin-4-yl)acetamide

Cat. No.: B11709921
M. Wt: 256.38 g/mol
InChI Key: LMBDTMZUNIJZDS-UHFFFAOYSA-N
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Description

N-(2-methylheptan-2-yl)-2-(morpholin-4-yl)acetamide is a synthetic acetamide derivative featuring a morpholine ring and a branched alkyl substituent (2-methylheptan-2-yl) at the acetamide nitrogen. Morpholine-containing acetamides are widely studied for their diverse biological activities, including anticancer, enzyme inhibitory, and receptor antagonistic properties .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

N-(2-methylheptan-2-yl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C14H28N2O2/c1-4-5-6-7-14(2,3)15-13(17)12-16-8-10-18-11-9-16/h4-12H2,1-3H3,(H,15,17)

InChI Key

LMBDTMZUNIJZDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)NC(=O)CN1CCOCC1

Origin of Product

United States

Biological Activity

N-(2-methylheptan-2-yl)-2-(morpholin-4-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of pain management and cancer therapy. This article presents a detailed examination of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be described by its structural formula:

Chemical Formula C13H25N2O\text{Chemical Formula C}_{13}\text{H}_{25}\text{N}_{2}\text{O}

This compound features a morpholine ring, which is known for its role in enhancing the pharmacological properties of various drugs.

1. Sigma-1 Receptor Modulation

One of the primary mechanisms through which this compound exerts its biological effects is through modulation of the sigma-1 receptor. Research indicates that compounds targeting this receptor can exhibit significant anti-hyperalgesic effects in models of neuropathic pain. For example, a related compound, N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide (NMIN), demonstrated efficacy in reducing hyperalgesia in chronic constriction injury (CCI) models by acting as a sigma-1 antagonist .

2. Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Compounds with similar structural motifs have shown the ability to induce apoptosis in tumor cells, suggesting that this compound may also possess anticancer activity. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation .

Study on Anti-Hyperalgesic Effects

In a study comparing NMIN with established treatments like Gabapentin, NMIN was found to have a lesser but significant effect on pain relief, indicating its potential as an alternative treatment for neuropathic pain . The study provided evidence that the anti-hyperalgesic effect could be reversed by sigma-1 agonists, highlighting the role of sigma receptors in mediating these effects.

Anticancer Efficacy Evaluation

Another study synthesized various derivatives related to morpholine-containing compounds and evaluated their anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that certain derivatives showed promising results in inhibiting cell growth and inducing apoptosis, suggesting that this compound may share similar properties .

Data Tables

The following table summarizes key findings from studies evaluating the biological activity of compounds related to this compound.

Compound NameActivity TypeModel/Cell LineKey Findings
N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamideAnti-hyperalgesicCCI modelSignificant reduction in hyperalgesia
Morpholine derivativesAnticancerA549, C6 cell linesInduced apoptosis and inhibited growth
Sigma receptor antagonistsPain managementVarious pain modelsEffective in reducing pain signals

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s core structure consists of an acetamide backbone linked to a morpholine ring. Key structural variations among analogues lie in the N-substituent and additional functional groups:

Compound Name / ID N-Substituent Additional Functional Groups Key Structural Features Reference
Target Compound 2-methylheptan-2-yl None Branched alkyl chain
N-(4-isopropylphenyl)-2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide 4-isopropylphenyl Acetylated oxomorpholin ring Oxomorpholin modification
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide Thiazol-2-yl with 2-chlorophenyl Thiazole heterocycle Heterocyclic integration
Brezivaptan (Vasopressin antagonist) Propan-2-yl Triazole and chlorophenyl groups Polypharmacological scaffold
Tirbanibulin (JAN: チルバニブリン) Benzyl and pyridinyl Morpholinoethoxy phenyl Kinase inhibition motif

Key Observations :

  • Morpholine rings in other compounds are often functionalized (e.g., oxomorpholin in or linked to ethoxy groups in ), enhancing target engagement.

Pharmacological Activities

Anticancer Activity

Morpholine-acetamide derivatives with quinazoline sulfonyl groups (e.g., compounds 38–40 in ) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ < 1 μM) via MTT assays. The morpholine moiety likely enhances solubility and binding affinity to kinase domains . In contrast, the target compound’s alkyl chain may prioritize hydrophobic interactions, though its activity remains uncharacterized.

Enzyme Inhibition
  • MAO-B and BChE Inhibition: Compounds like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide () and triazole-benzothiazole hybrids show dual inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), critical in neurodegenerative diseases. The morpholine ring’s electron-rich environment may stabilize enzyme interactions .
  • 17β-HSD2 Inhibition : Hydrophobic N-substituents (e.g., phenethyl in ) enhance inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), suggesting the target compound’s alkyl chain could similarly modulate steroid metabolism .
Receptor Antagonism
  • Brezivaptan: This vasopressin receptor antagonist incorporates a morpholinoethyl group and triazole core, demonstrating the versatility of morpholine-acetamides in GPCR targeting .
  • FPR Agonists: Pyridazinone-acetamide hybrids () activate formyl peptide receptors (FPR1/FPR2), highlighting the role of aromatic substituents in receptor specificity .

Physicochemical Properties

  • Thermal Stability : reports melting points (e.g., 150–152°C for N-cyclohexyl derivatives), indicating that alkyl substituents may lower melting points compared to aromatic analogues .

Structure-Activity Relationship (SAR) Insights

  • Hydrophobic Substituents : Branched alkyl chains (e.g., 2-methylheptan-2-yl) may enhance membrane permeability but reduce target specificity compared to aryl groups .
  • Morpholine Modifications : Oxomorpholin derivatives () show improved enzymatic inhibition, suggesting that oxidizing the morpholine ring could refine the target compound’s activity .

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